molecular formula C10H15NO2 B193588 3,4-Dimethoxyphenethylamine CAS No. 120-20-7

3,4-Dimethoxyphenethylamine

カタログ番号: B193588
CAS番号: 120-20-7
分子量: 181.23 g/mol
InChIキー: ANOUKFYBOAKOIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ホモベラトリルアミンは、いくつかの方法で合成することができます。 一般的な経路の1つは、3,4-ジメトキシフェニルアセトニトリルを触媒的水素化で還元する方法です 別の方法は、バニリンから始まる多段階合成であり、3,4-ジメトキシベンズアルデヒドの形成を含み、続いて一連の反応によってホモベラトリルアミンが生成されます .

工業的生産方法: ホモベラトリルアミンの工業的生産は、通常、3,4-ジメトキシフェニルアセトニトリルの触媒的水素化によって行われます。 この方法は、効率性と高収率のために好まれています .

化学反応の分析

反応の種類: ホモベラトリルアミンは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 炭素上のパラジウムを用いた触媒的水素化がよく使用されます。

    置換: 酸性または塩基性条件下で、アシルクロリドや無水物などの試薬が使用されます。

主要な生成物:

科学的研究の応用

Pharmacological Applications

  • Monoamine Oxidase Inhibition : DMPEA exhibits activity as a monoamine oxidase inhibitor. This property suggests potential applications in treating mood disorders by increasing levels of monoamines such as serotonin and dopamine .
  • Cardiovascular Drug Intermediate : DMPEA serves as an important intermediate in the synthesis of cardiovascular drugs like Bevantolol, which is a selective beta-adrenergic receptor blocker used for hypertension management. The synthesis pathway typically involves several steps starting from veratraldehyde .
  • Psychoactive Research : Studies indicate that DMPEA may influence serotonin receptors, leading to increased prolactin levels in animal models. This suggests potential applications in understanding mood regulation and the effects of psychoactive substances .

Pharmacological Effects on Prolactin Levels

Research conducted on rats demonstrated that administration of DMPEA led to increased plasma prolactin levels. This effect was potentiated by serotonin synthesis inhibitors, indicating that DMPEA may act on serotonin receptors directly .

Toxicological Studies

Investigations into the toxicity of related compounds such as 2C-B (a phenethylamine derivative) provide insights into the safety profiles of DMPEA. Most reported cases of poisoning from similar substances resulted in moderate toxicity without severe outcomes, suggesting a relatively safe profile when used responsibly .

作用機序

ホモベラトリルアミンの作用機序は、モノアミンオキシダーゼ酵素との相互作用を含み、阻害剤として機能します。 この阻害は、ドーパミンなどの神経伝達物質の代謝に影響を与え、様々な薬理学的効果をもたらす可能性があります 。 分子標的は、モノアミンオキシダーゼ酵素の活性部位を含み、関与する経路は神経伝達物質の代謝に関連しています。

6. 類似の化合物との比較

ホモベラトリルアミンは、3,4-ジメトキシフェネチルアミンなどの他のフェネチルアミン誘導体と類似しています。

独自性: ホモベラトリルアミンは、3位と4位にメトキシ基を持つ独特の構造により、他のフェネチルアミンと区別されます。 この構造的特徴は、その特定の化学反応性と潜在的な薬理学的特性に寄与しています .

類似化合物との比較

Homoveratrylamine is similar to other phenethylamine derivatives, such as:

Uniqueness: Homoveratrylamine’s unique structure, with methoxy groups at the 3- and 4-positions, distinguishes it from other phenethylamines. This structural feature contributes to its specific chemical reactivity and potential pharmacological properties .

生物活性

3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound belonging to the phenethylamine class, structurally related to dopamine. It has garnered interest for its potential biological activities, particularly its effects on neurotransmitter systems and its implications in various neurological conditions.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Structure : DMPEA features methoxy groups at the 3 and 4 positions of the phenethylamine backbone, which influences its pharmacological properties.

Monoamine Oxidase Inhibition

DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI), which may contribute to its psychoactive effects. This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially affecting mood and cognition .

Effects on Prolactin Levels

Research indicates that DMPEA can influence plasma prolactin (PRL) levels in animal models. A study involving male Sprague-Dawley rats demonstrated that DMPEA administration increased PRL levels, suggesting a serotonergic mechanism of action. This effect was potentiated by para-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, and blocked by methysergide, a serotonin receptor antagonist .

CompoundEffect on PRLMechanism
DMPEAIncreasedSerotonin receptor stimulation
MescalineIncreasedSerotonin receptor stimulation
DOMIncreasedSerotonin receptor stimulation

Neurotoxic Effects

DMPEA has been implicated in neurotoxic effects, particularly affecting dopaminergic neurons. Studies indicate that it may inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage . Such neurotoxicity raises concerns about its safety profile in both recreational use and potential therapeutic applications.

Schizophrenia Biomarker

Initial investigations suggested that DMPEA could serve as a biomarker in schizophrenia. However, later studies indicated that it is also present in non-schizophrenic individuals, complicating its role as a diagnostic tool . The intermittent excretion of DMPEA in urine has been observed in patients with acute schizophrenia but lacks definitive correlation with the disorder.

Case Studies

  • Cerebral Vasculopathy Associated with 2C-B : A case report highlighted severe neurological consequences following the use of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to DMPEA. The patient developed progressive encephalopathy after usage, underscoring the potential risks associated with phenethylamine derivatives .
  • Neurotoxicity in Animal Models : Research on various phenethylamines, including DMPEA, has shown differential cytotoxic effects on brain microvessel endothelial cells. These findings suggest that DMPEA can induce cell damage through mechanisms distinct from other related compounds like MDMA .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 3,4-Dimethoxyphenethylamine relevant to experimental design?

  • Key properties :

  • Melting point : Discrepancies exist between sources: 12–15°C (liquid state) vs. 124°C (solid crystalline form) . This may reflect polymorphic variations or impurities.
  • Solubility : Highly soluble in water, ethanol, and acetone .
  • Partition coefficient : LogP ~1.20 , indicating moderate lipophilicity.
  • Density : 1.090–1.099 g/mL at 20°C .
    • Methodological considerations : Verify purity via HPLC or NMR before use, as impurities can alter melting points and reactivity .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use local exhaust ventilation, avoid static discharge (flammable at flash point 132–165°C ), and wear nitrile gloves (JIS T 8116) and safety goggles (JIS T 8147) .
  • Storage : Store in airtight, light-protected containers at –20°C for long-term stability; room temperature (cool) is acceptable for short-term use . Degrades under UV light, producing CO, CO₂, and NOx .

Q. What synthetic routes are commonly used to produce this compound?

  • Primary method : Bischler-Napieralski reaction involving 3,4-dimethoxyphenylacetic acid and ammonia derivatives, followed by reduction .
  • Alternative : Acylation of this compound with ethyl α-phenylcrotonate, yielding intermediates for cardiovascular drugs like verapamil .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points and solubility data?

  • Data reconciliation :

  • Melting point : The lower range (12–15°C) corresponds to the liquid state in pure form , while higher values (124°C) may reflect recrystallized or salt forms (e.g., hydrochloride) .
  • Solubility : Confirm solvent purity and temperature controls, as water content in organic solvents can skew results .
    • Analytical validation : Use differential scanning calorimetry (DSC) to characterize thermal behavior and identify polymorphs .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction optimization :

  • Catalyst selection : Use palladium or Raney nickel for hydrogenation steps to reduce byproduct formation .
  • Temperature control : Maintain ≤15°C during acylation to prevent thermal decomposition .
    • Purification : Employ semi-quantitative resolution with 2,3-Di-O-para-toluoyl-D-tartaric acid to isolate enantiomers .

Q. How do pH and ionic strength affect the stability and reactivity of this compound?

  • pKa dependence : The compound’s pKa in 0.1 M NaCl is ~9.98 , making it protonated at physiological pH. Adjust buffer systems (e.g., phosphate vs. Tris) to control ionization during in vitro assays.
  • Degradation pathways : Under alkaline conditions, oxidative degradation accelerates, producing quinone derivatives. Monitor via LC-MS .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • HPLC-UV/Vis : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for baseline separation of homologs .
  • GC-MS : Detect volatile degradation products (e.g., CO, NOx) using headspace sampling .
  • Validation : Cross-reference with certified reference standards and spike recovery tests .

Q. Data Contradiction Analysis

Q. Why do ecological and toxicological studies lack consensus on the environmental impact of this compound?

  • Gaps in data : Limited ecotoxicity studies exist beyond acute oral toxicity (H302) and skin/eye irritation (H315/H318) .
  • Methodological variance : Disposal guidelines vary regionally; follow ISO 14001 protocols for lab waste containing this compound .

Q. Methodological Best Practices

Q. How should researchers design experiments to mitigate photodegradation during in vitro studies?

  • Light protection : Use amber glassware or UV-filtered lighting in incubators .
  • Stability testing : Pre-incubate stock solutions under experimental conditions (e.g., 37°C, pH 7.4) and quantify degradation via kinetic assays .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

  • Dose standardization : Prepare fresh DMSO stock solutions (≤10 mM) to avoid solvent crystallization .
  • Positive controls : Include known endogenous metabolites (e.g., dopamine) to validate assay sensitivity .

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUKFYBOAKOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059506
Record name Benzeneethanamine, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid
Record name Benzeneethanamine, 3,4-dimethoxy-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12176
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,4-Dimethoxyphenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

163 - 165 °C
Record name 3,4-Dimethoxyphenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00261 [mmHg]
Record name Benzeneethanamine, 3,4-dimethoxy-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12176
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

120-20-7
Record name 3,4-Dimethoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoveratrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoveratrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homoveratrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homoveratrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanamine, 3,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanamine, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxyphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DMPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQF9T435OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dimethoxyphenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

DE-A-33 38 681 discloses the catalytic hydrogenation of veratryl cyanide with a ten-fold molar excess of methylamine on a nickel catalyst. Homoveratrylamine is obtained as byproduct with more than 3% selectivity and has to be removed by adding benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 3 L flask, containing an argon atmosphere, fitted with a dropping funnel and condenser, was placed 800 mL of a 1.0 M solution of borane in tetrahydrofuran. To the stirred solution was added a solution of 33.47 grams of 2-(3,4-dimethoxypheny)-nitroethene in 800 ml of tetrahydrofuran, at such a rate (~3 hours) that the temperature of the solution in the flask did not exceed 35° C. The mixture was heated to reflux for 20 hours and then allowed to cool to room temperature. The excess borane was quenched by careful addition of methanol (97 mL). The mixture was concentrated on a rotary evaporator. The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL). The mixture was heated to reflux for 1 hour. The methanol was removed on a rotary evaporator. The aqueous solution was extracted with diethyl ether (2×800 mL) to remove the neutral impurities. The pH of the aqueous solution was adjusted to 12-- 14 with sodium hydroxide pellets (66.88 g), then extracted with ether (3×800 mL). The organic layers were separately dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to provide 2.14 grams of neutral by-products and 31.65 grams of crude homoveratrylamine. Purification of the homoveratrylamine by bulb-to-bulb distillation (110° C. @ 0.6 mm Hg) provided 24.78 grams of the desired product, 85.5% yield.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.47 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.5%

Synthesis routes and methods III

Procedure details

100 kg. of crystalline 3,4-dimethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of Raney-nickel catalyst pre-treated as described in Example 3 at 48°-60° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the filtrate is evaporated and the residue is subjected to fractionation in vacuo. Thus 95,5 kg. of highly pure 3,4-dimethoxy-beta-phenyl-ethylamine are obtained, purity: nearly 100%. The mono-demethylated beta-phenyl-ethylamine derivative impurity is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Using the same procedure and workup as described in Example 15, 1,2-dimethoxy-4-(2-nitro-vinyl)-benzene (I-40a: 4 g, 19.13 mmol) in dry THF (66 mL) was reacted with LiBH4 (1.6 g, 76.55 mmol) and chloro trimethyl silane (19.3 mL, 152.6 mmol) at 0° C., The resulting mixture was stirred at room temperature for 72 hours to afford 3.46 g of the product (100% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods V

Procedure details

In a manner similar to Preparation 2 react 3,4-dimethoxybenzeneacetonitrile with lithium aluminum hydride to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenethylamine
Reactant of Route 2
3,4-Dimethoxyphenethylamine
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxyphenethylamine
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxyphenethylamine
Reactant of Route 5
3,4-Dimethoxyphenethylamine
Reactant of Route 6
3,4-Dimethoxyphenethylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。